![molecular formula C25H23BrN2OS B2873368 N-[2-[3-[(4-溴苯基)甲硫基]吲哚-1-基]乙基]-2-甲基苯甲酰胺 CAS No. 532970-01-7](/img/structure/B2873368.png)

N-[2-[3-[(4-溴苯基)甲硫基]吲哚-1-基]乙基]-2-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

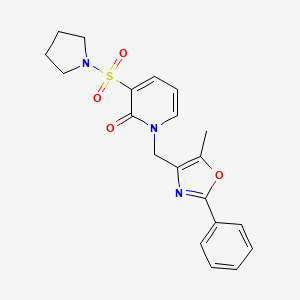

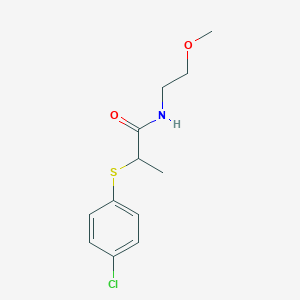

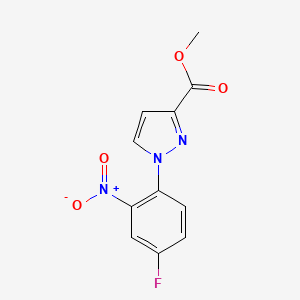

The compound “N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide” is a complex organic molecule. It is a derivative of indole, a heterocyclic compound that is a key component in many biologically active compounds . The compound also contains a bromophenyl group, a sulfanyl group, and a benzamide group .

Synthesis Analysis

The synthesis of similar compounds often involves reactions between indole derivatives and other organic molecules. For example, a related compound was synthesized by reacting tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent . The exact synthesis process for “N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide” would depend on the specific reactants and conditions used.Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis

The chemical reactions involving “N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide” would depend on the specific conditions and reactants present. Indole derivatives are known to undergo a variety of reactions, including electrophilic substitution due to the presence of π-electrons .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its molecular weight, solubility, melting point, and boiling point, would be determined by experimental measurements and computational predictions .科学研究应用

Anti-Inflammatory Agents

F0554-0058: could serve as a lead compound in the development of new anti-inflammatory agents. Its structure suggests potential for cyclooxygenase-2 (COX-2) inhibition, which is a common target for anti-inflammatory drugs . This application is particularly relevant in the search for treatments for chronic inflammatory diseases such as arthritis.

Neuroprotective Effects

The compound’s ability to interact with the central nervous system neurotransmitters indicates that it may have neuroprotective effects. This could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s, where neuroinflammation and synaptic dysfunction play a role .

Antifungal Activity

Derivatives of F0554-0058 containing the 1,2,4-triazole moiety have shown moderate antifungal activity . This suggests its use in developing new antifungal agents, which could be significant given the rising resistance to existing antifungal drugs.

Drug Design and Discovery

The compound’s structure allows for the creation of various hybrids, which can be used as intermediates in drug design and discovery. Its versatility in forming bonds with other pharmacophores makes it a valuable scaffold for medicinal chemistry .

Synthesis of Hybrid Molecules

F0554-0058: can be used to synthesize hybrid molecules that combine the properties of cinnamic acid and amino acids. These hybrids could exhibit enhanced biological activities, such as improved anti-inflammatory properties .

Pharmacokinetic Properties

The compound has favorable pharmacokinetic properties, including oral bioavailability according to Lipinski’s rule of five. This makes it a promising candidate for further development into orally administered drugs .

作用机制

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of indole derivatives , which are known to interact with a variety of targets, including enzymes, receptors, and ion channels. The specific targets of this compound would need to be identified through further experimental studies.

Mode of Action

Indole derivatives are known to interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, and covalent modification . The specific mode of action of this compound would depend on its particular target(s).

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Indole derivatives are known to impact a wide range of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would depend on its particular target(s) and mode of action.

未来方向

属性

IUPAC Name |

N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23BrN2OS/c1-18-6-2-3-7-21(18)25(29)27-14-15-28-16-24(22-8-4-5-9-23(22)28)30-17-19-10-12-20(26)13-11-19/h2-13,16H,14-15,17H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZXUNCOWZTOQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2873300.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2873301.png)

![2-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2873302.png)

![N-[1-(2-fluorophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2873303.png)

![Methyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2873304.png)